Bixafen-desmethyl

Descripción general

Descripción

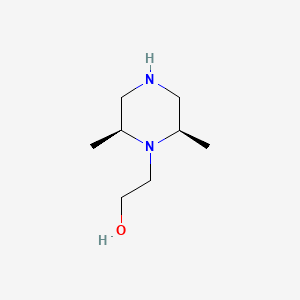

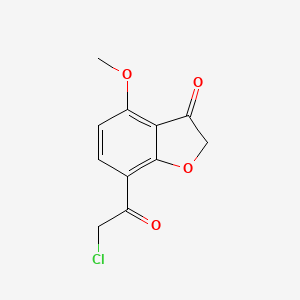

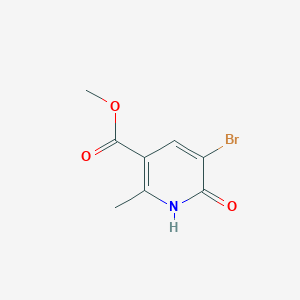

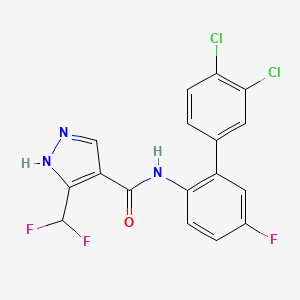

Bixafen-desmethyl is a metabolite of Bixafen, a pyrazole-carboxamide fungicide . It has the molecular formula C17 H10 Cl2 F3 N3 O and a molecular weight of 400.18 .

Molecular Structure Analysis

The molecular structure of Bixafen-desmethyl is represented by the formula C17 H10 Cl2 F3 N3 O . This indicates that it contains 17 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

Bixafen-desmethyl is a white to light brown powder . The melting point of pure Bixafen-desmethyl is 146.6 °C . It has a relative density of 1.43 to 1.51 .Aplicaciones Científicas De Investigación

Agriculture: Disease Control in Crops

Bixafen-desmethyl is primarily used as a fungicide in agriculture. It controls diseases on crops like rape plants and cereals by inhibiting fungal respiration through binding to mitochondrial respiratory complex II . This compound is crucial for maintaining crop health and ensuring food security.

Environmental Science: Soil Residue Management

In environmental science, Bixafen-desmethyl is recognized for its persistence in soil, which can lead to significant residues in rotational crops . This characteristic is essential for studies on soil management and the environmental impact assessment of fungicide use.

Food and Beverage Industry: Analytical Testing

Bixafen-desmethyl serves as a reference standard for analytical testing within the food and beverage sector . Its role is critical in ensuring the quality and safety of food products by providing a benchmark for residue analysis.

Industrial Processes: Pesticide Reference Standards

In industrial processes, Bixafen-desmethyl is used to produce high-quality pesticide reference materials. These standards are vital for adapting to changing regulations and technology in the production of food and environmental analysis .

Biotechnology: Crop Study and Metabolite Analysis

Biotechnological applications of Bixafen-desmethyl include its use in field rotational crop studies. It helps in investigating the uptake of pesticide residues by plants, which is crucial for understanding the metabolism and environmental fate of fungicides .

Medicine: Potential for Biosurfactant Enhancement

Although not directly used in medicine, the study of compounds like Bixafen-desmethyl can inform the development of biosurfactants with low toxicity and high biodegradability, which have medical applications such as drug delivery and wound healing .

Mecanismo De Acción

Target of Action

Bixafen-desmethyl, like its parent compound Bixafen, primarily targets the mitochondrial respiratory complex II in fungi . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration. By inhibiting this complex, Bixafen-desmethyl disrupts the energy production in fungal cells, leading to their death .

Mode of Action

Bixafen-desmethyl binds to the mitochondrial respiratory complex II, inhibiting its function . This binding prevents the transfer of electrons from succinate to ubiquinone, a critical step in the electron transport chain. As a result, the production of ATP, the primary energy currency of the cell, is disrupted, leading to energy depletion and eventual cell death .

Biochemical Pathways

The primary biochemical pathway affected by Bixafen-desmethyl is the electron transport chain, specifically at the level of the mitochondrial respiratory complex II . The inhibition of this complex disrupts the normal flow of electrons, preventing the formation of a proton gradient across the mitochondrial membrane. This gradient is necessary for ATP synthesis. Therefore, the disruption of this process leads to energy depletion in the fungal cell, inhibiting growth and proliferation .

Pharmacokinetics

It is known that bixafen, the parent compound, is persistent in soil This suggests that Bixafen-desmethyl may also have similar environmental persistence

Result of Action

The primary result of Bixafen-desmethyl’s action is the inhibition of fungal growth and proliferation. By disrupting energy production within the fungal cell, Bixafen-desmethyl induces cell death . This makes it an effective fungicide for controlling diseases in various crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bixafen-desmethyl. For instance, Bixafen, the parent compound, is known to be persistent in soil . This suggests that soil composition, pH, and moisture levels could potentially impact the persistence and efficacy of Bixafen-desmethyl. Additionally, the compound’s efficacy may be influenced by the specific fungal species present, as well as their growth stage and resistance mechanisms

Safety and Hazards

Direcciones Futuras

The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) for the pesticide active substance Bixafen . The review considered the occurrence of Bixafen residues in plants, processed commodities, rotational crops, and livestock. Based on the assessment, MRL proposals were derived and a consumer risk assessment was carried out . This suggests ongoing research and regulatory attention to Bixafen and its metabolites, including Bixafen-desmethyl.

Propiedades

IUPAC Name |

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F3N3O/c18-12-3-1-8(5-13(12)19)10-6-9(20)2-4-14(10)24-17(26)11-7-23-25-15(11)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKWJIRAAGGZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.